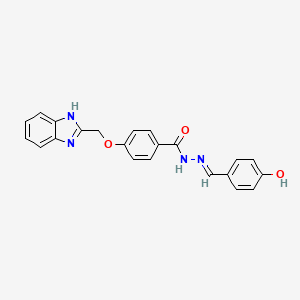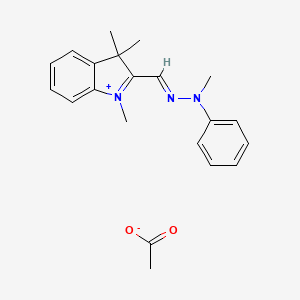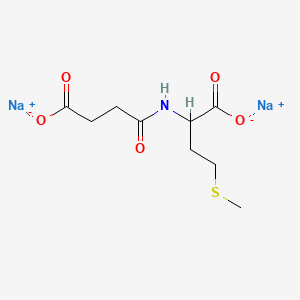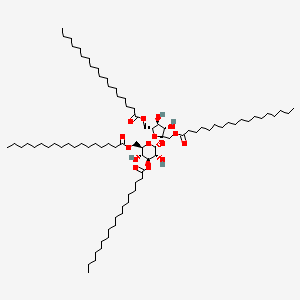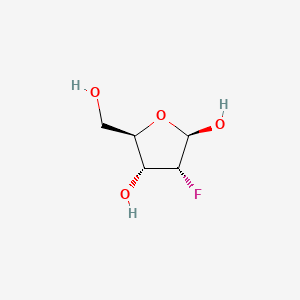
2-Deoxy-2-fluoro-beta-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-beta-D-ribofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is a modified form of ribose, where the hydroxyl group at the 2’ position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-beta-D-ribofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods would likely focus on cost-effective and scalable processes, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-beta-D-ribofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include brominating agents, silylated nucleobases, and various catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil yields a nucleoside analogue with potential therapeutic applications .
Scientific Research Applications
2-Deoxy-2-fluoro-beta-D-ribofuranose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-beta-D-ribofuranose involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation, making it an effective tool for gene silencing and other molecular interventions . The compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribofuranose: Another fluorinated sugar derivative with similar properties.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: A nucleoside analogue with comparable biological activity.
Uniqueness
2-Deoxy-2-fluoro-beta-D-ribofuranose stands out due to its specific fluorine substitution at the 2’ position, which imparts unique stability and reactivity characteristics. This makes it particularly valuable in applications requiring enhanced resistance to enzymatic degradation and precise molecular targeting .
Properties
CAS No. |
125155-47-7 |
|---|---|
Molecular Formula |
C5H9FO4 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
RTUWTJAKZMHWBQ-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
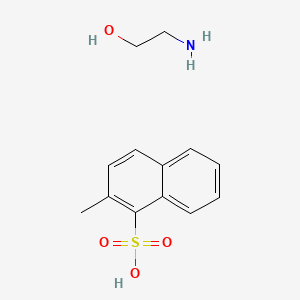
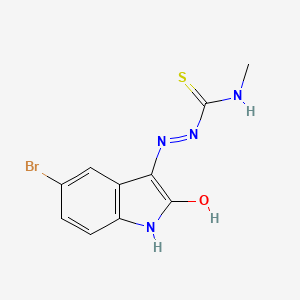
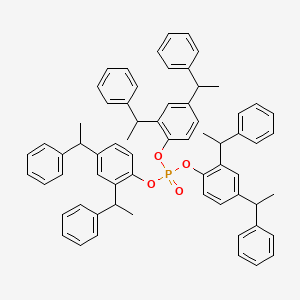
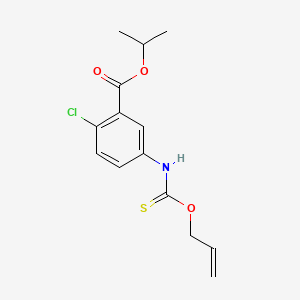
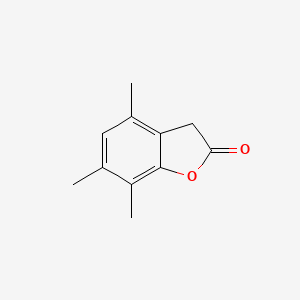
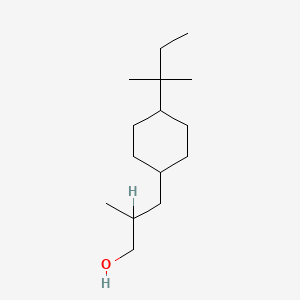
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)

